1-Ethyladamantane
Overview
Description
Synthesis Analysis
1-Ethyladamantane can be synthesized from adamantane through ethylation processes. A study detailed the synthesis of 1-ethyladamantane from adamantane and ethylene over solid acid, showcasing the transformation into 1, 3-dimethyladamantane under specific conditions (Honna, Ichikawa, & Iida, 1986).
Molecular Structure Analysis
The molecular structure of 1-Ethyladamantane derivatives has been explored through various studies. For example, the structure of 1-boraadamantane and its reactions with bis(trialkylstannyl)ethynes provide insights into the dynamics of adamantane derivatives at room temperature and the formation of complex structures upon reaction (Wrackmeyer, Klimkina, Milius, & Bubnov, 2003).
Chemical Reactions and Properties
1-Ethyladamantane undergoes various chemical reactions, leading to the formation of novel compounds. The reactivity towards bis(trialkylstannyl)ethynes results in derivatives that are dynamic in nature and capable of further reactions under mild conditions. These findings are crucial for understanding the chemical behavior of 1-Ethyladamantane and its potential for forming new materials (Wrackmeyer et al., 2003).
Scientific Research Applications
Synthesis and Chemical Properties :
- Synthesis from Adamantane: 1-Ethyladamantane can be synthesized from adamantane and ethylene over a solid acid catalyst, with silica-alumina found to catalyze this reaction effectively. The presence of hydrogen chloride enhances the catalytic activity (Honna, Ichikawa, & Iida, 1986).
- Rearrangement into 1,3-Dimethyladamantane: During the synthesis, 1-Ethyladamantane is rearranged by acid catalysts into 1,3-dimethyladamantane (DMA), indicating its reactive nature under certain conditions.
Pharmacological Applications :
- Antiviral and Antiparkinsonian Properties: Adamantane derivatives, including 1-aminoadamantane (a related compound), are noted for their antiviral activity against influenza A viruses and use in the treatment of Parkinson's disease. This indicates the potential of 1-Ethyladamantane in similar applications (Spasov, Khamidova, Bugaeva, & Morozov, 2006).
Physical and Thermodynamic Properties :
- Density, Viscosity, and Refractive Index: Studies on the physical properties of adamantane derivatives, including 1-Ethyladamantane, provide insights into their interaction and behavior in different environments, which is crucial for their application in high energy-density hydrocarbon fuels (Cao, Qin, Wu, Guo, Xu, & Fang, 2014).
Potential in Organic Chemistry :
- Reactivity with Other Compounds: The reactivity of 1-Ethyladamantane with other organic compounds, such as bis(trialkylstannyl)ethynes, showcases its versatility in organic synthesis and potential in creating novel organic compounds (Wrackmeyer, Klimkina, Milius, & Bubnov, 2003).
Energy Applications :
- High Energy-Density Fuels: Its properties suggest that 1-Ethyladamantane might be a potential component in new high energy-density hydrocarbon fuels.
Safety And Hazards
Safety data sheets indicate that precautions should be taken to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling 1-Ethyladamantane . Protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .
properties
IUPAC Name |
1-ethyladamantane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20/c1-2-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTHCCWEYOKFSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30335019 | |
Record name | 1-Ethyladamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyladamantane | |
CAS RN |
770-69-4 | |
Record name | 1-Ethyladamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.